molecular formula C14H19BrN2O2 B13928782 Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate CAS No. 1131594-72-3

Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate

Cat. No.: B13928782
CAS No.: 1131594-72-3
M. Wt: 327.22 g/mol
InChI Key: SFSZYIAYKQNJLF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate is a brominated benzoate ester featuring a 3-methylpiperazine moiety at the para position of the aromatic ring. The compound combines a methyl ester group at the carboxylate position, a bromine atom at the meta position, and a piperazine-derived substituent.

Properties

CAS No.

1131594-72-3

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

methyl 3-bromo-4-[(3-methylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C14H19BrN2O2/c1-10-8-17(6-5-16-10)9-12-4-3-11(7-13(12)15)14(18)19-2/h3-4,7,10,16H,5-6,8-9H2,1-2H3

InChI Key

SFSZYIAYKQNJLF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=C(C=C(C=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to this compound involves the selective bromination of the precursor methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate at the 3-position of the aromatic ring. The key steps include:

This reaction introduces the bromine atom at the meta position relative to the ester group, yielding the target compound with high regioselectivity.

Detailed Reaction Conditions

Parameter Typical Conditions Remarks
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) NBS preferred for milder conditions
Solvent Dichloromethane (DCM) Non-polar, aprotic solvent
Temperature Room temperature (20–25 °C) Avoids over-bromination
Reaction Time 3–6 hours Monitored by TLC or HPLC
Work-up Quenching with aqueous sodium bisulfite, extraction with organic solvent, drying over MgSO4 Purification by column chromatography

Industrial Production Considerations

In industrial synthesis, the bromination step is optimized for scale-up by:

  • Using continuous flow reactors to control reaction time and temperature precisely
  • Automated reagent addition to maintain stoichiometry and minimize side reactions
  • Employing in-line monitoring (e.g., HPLC, UV-Vis) for reaction progress
  • Optimizing solvent recycling and waste management to improve sustainability and cost efficiency

Alternative Synthetic Strategies and Analogous Preparations

Preparation of the Piperazine-Substituted Benzoate Precursor

The precursor methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate can be synthesized by:

  • Alkylation of 3-methylpiperazine: Reaction of 3-methylpiperazine with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., potassium carbonate in acetonitrile or DMF) to form the methylene-linked piperazine derivative.
  • Esterification: If starting from 4-((3-methylpiperazin-1-yl)methyl)benzoic acid, esterification with methanol and acid catalyst (e.g., sulfuric acid or HCl gas) yields the methyl ester.

This two-step sequence is commonly employed in the preparation of related piperazine-benzoate derivatives.

Related Synthetic Routes from Literature

Analogous compounds such as methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate have been synthesized by:

  • Coupling 4-methylpiperazine with benzyl halide derivatives
  • Subsequent esterification or amidation reactions

These methods provide insights into possible variations for the preparation of the title compound, especially in the modification of the piperazine substituent or the aromatic ring.

Chemical Reaction Analysis and Functional Group Transformations

Reactivity of this compound

The compound contains several reactive sites allowing further chemical transformations:

Functional Group Possible Reaction Type Typical Reagents and Conditions Outcome/Products
Aromatic Bromide Nucleophilic aromatic substitution Sodium azide, potassium thiolate in DMF, elevated temperature Substituted benzoates with azide, thiol groups
Ester Group Reduction Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF, reflux Corresponding benzyl alcohol derivatives
Piperazine Nitrogen Oxidation Hydrogen peroxide (H2O2) in aqueous or organic solvents, room temperature N-oxide derivatives of piperazine

These transformations enable the compound to serve as a versatile intermediate in medicinal chemistry and synthetic applications.

Summary Table of Reactions

Reaction Type Reagents/Conditions Product Type
Bromination Br2 or NBS, DCM, room temp This compound
Nucleophilic Substitution NaN3, KSR, DMF, heat Azide or thiol substituted benzoates
Ester Reduction LiAlH4, ether/THF, reflux Benzyl alcohol derivatives
Piperazine Oxidation H2O2, aqueous/organic solvent Piperazine N-oxides

Experimental Data and Characterization

While specific experimental data for the title compound are limited in open literature, typical characterization includes:

Analysis Method Expected Result/Value
Nuclear Magnetic Resonance (NMR) Aromatic protons shifted due to bromine substitution; piperazine methylene signals observed
Mass Spectrometry (MS) Molecular ion peak corresponding to C14H19BrN2O2 (exact mass ~332 g/mol)
Infrared Spectroscopy (IR) Ester carbonyl stretch around 1735 cm⁻¹; aromatic C–Br stretch observed
Elemental Analysis Consistent with brominated ester and nitrogen content from piperazine

The purity and identity are typically confirmed by chromatographic methods such as HPLC or preparative TLC after synthesis.

Summary Table: Preparation Methods and Key Parameters

Step Reagents/Conditions Notes
Synthesis of precursor Alkylation of 3-methylpiperazine with methyl 4-(bromomethyl)benzoate, K2CO3, DMF, reflux Forms methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate
Bromination Br2 or NBS, DCM, room temperature, 3–6 h Selective bromination at 3-position
Work-up and purification Aqueous quench, extraction, drying, column chromatography Yields pure this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of the corresponding alcohol derivative.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing in substituents, ester groups, or heterocyclic moieties:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key References
Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate Ethyl ester (vs. methyl); 4-methylpiperazine (vs. 3-methyl) C₁₅H₂₀BrN₂O₂ 327.22
Methyl 4-(4-(3-Chlorobenzoyl)piperazin-1-yl)benzoate Chlorobenzoyl-piperazine substituent (vs. methylpiperazine); bromine absent C₁₉H₁₉ClN₂O₃ 358.82
Methyl 3-bromo-4-(trifluoromethyl)benzoate Trifluoromethyl group (vs. piperazine); bromine retained C₉H₆BrF₃O₂ 283.04
Key Observations:
  • Piperazine Substitution : The 3-methylpiperazine in the target compound may enhance steric accessibility compared to the 4-methylpiperazine in the ethyl analog, influencing receptor binding kinetics .
  • Electron-Withdrawing Groups : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating piperazine in the target compound. This difference could affect metabolic stability and reactivity in electrophilic substitution reactions.

Physicochemical Properties

  • Solubility : The piperazine group in the target compound enhances water solubility compared to the trifluoromethyl analog , which is highly hydrophobic.
  • Thermal Stability : Methyl esters typically exhibit higher melting points than ethyl analogs due to tighter crystal packing .

Biological Activity

Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate (CAS Number: 1131594-72-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19BrN2O2
  • Molecular Weight : 327.217 g/mol
  • LogP : 2.296 (indicating moderate lipophilicity)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains, particularly Gram-positive bacteria, has been documented.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Biofilm Inhibitory Concentration (MBIC)
Staphylococcus aureus (MRSA) 15.625 - 62.5 μM62.216 - 124.432 μg/mL
Enterococcus faecalis 62.5 - 125 μM124.432 - 248.863 μg/mL

These results indicate that the compound exhibits bactericidal activity, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways in bacteria .

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to a halt in protein production.
  • Disruption of Biofilm Formation : It has been shown to disrupt biofilms formed by MRSA and Enterococcus species, which are significant contributors to chronic infections .

Case Studies

A study published in the Journal of Antibiotics explored the efficacy of various piperazine derivatives, including this compound, against biofilm-forming pathogens. The results indicated that this compound significantly reduced biofilm mass compared to control treatments, suggesting its potential as a therapeutic agent for biofilm-associated infections .

Clinical Implications

The promising antimicrobial activity of this compound suggests its potential application in treating infections caused by resistant strains of bacteria. Further research is needed to explore its efficacy in vivo and to assess any cytotoxic effects on human cells.

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